2-Bromo-4-chloro-5-fluorobenzyl alcohol
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Overview
Description
2-Bromo-4-chloro-5-fluorobenzyl alcohol is an organic compound with the molecular formula C7H5BrClFO. It is a benzyl alcohol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-fluorobenzyl alcohol typically involves the bromination, chlorination, and fluorination of benzyl alcohol derivatives. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with bromine, chlorine, and fluorine sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes, including halogenation reactions. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms or convert the alcohol group to a different functional group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 2-Bromo-4-chloro-5-fluorobenzaldehyde or 2-Bromo-4-chloro-5-fluorobenzoic acid.
Reduction: Dehalogenated benzyl alcohol derivatives.
Substitution: Benzyl alcohol derivatives with different substituents.
Scientific Research Applications
2-Bromo-4-chloro-5-fluorobenzyl alcohol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and binding affinity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and alter cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzyl alcohol: Similar structure but lacks the chlorine atom.
4-Bromo-2-chloro-5-fluorobenzyl alcohol: Similar structure with different positions of halogen atoms.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains multiple fluorine atoms but lacks bromine and chlorine
Uniqueness
2-Bromo-4-chloro-5-fluorobenzyl alcohol is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(2-bromo-4-chloro-5-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFHAJBGTGYFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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